molecular formula C19H24ClN3O B12214586 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- CAS No. 1014018-67-7

1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl-

Cat. No.: B12214586
CAS No.: 1014018-67-7
M. Wt: 345.9 g/mol
InChI Key: XIEHTSHZNJKACS-UHFFFAOYSA-N
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Description

1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, combines the indole moiety with a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The pyrazole ring can be introduced through a reaction involving hydrazones and α-bromo ketones under visible light catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- is unique due to its combined indole and pyrazole structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1014018-67-7

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol

InChI

InChI=1S/C19H24ClN3O/c1-11-6-7-18-17(8-11)12(2)14(4)22(18)9-16(24)10-23-15(5)19(20)13(3)21-23/h6-8,16,24H,9-10H2,1-5H3

InChI Key

XIEHTSHZNJKACS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=C(C(=N3)C)Cl)C)O

Origin of Product

United States

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